(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone
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Overview
Description
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a chlorobenzyl thioether, an imidazole ring, and a cyclopropyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone typically involves multiple steps, starting with the preparation of the key intermediates One common route involves the reaction of 3-chlorobenzyl chloride with thiourea to form 3-chlorobenzyl isothiocyanate This intermediate is then reacted with 4,5-dihydro-1H-imidazole to yield the desired imidazole derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its imidazole ring is known to interact with metal ions and enzymes, making it a candidate for enzyme inhibition studies and metalloprotein research.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate enzyme activity and interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile allows for the development of new polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the chlorobenzyl thioether group can undergo redox reactions, influencing cellular redox states and enzyme activities. The cyclopropyl group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (2-((3-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone
- (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone)
- (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone)
Uniqueness
What sets (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopropyl)methanone apart from similar compounds is the presence of the chlorobenzyl group, which imparts unique electronic and steric properties. This influences its reactivity and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c15-12-3-1-2-10(8-12)9-19-14-16-6-7-17(14)13(18)11-4-5-11/h1-3,8,11H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFYIIXBNLPWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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